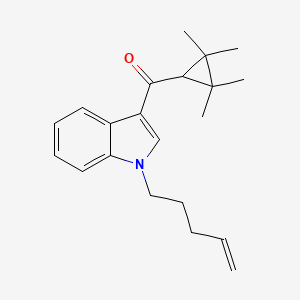
Mercury(2+);fluoride;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury(2+);fluoride;hydroxide is a chemical compound composed of mercury, fluoride, and hydroxide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mercury(2+);fluoride;hydroxide can be synthesized through the reaction of mercury(II) oxide with hydrogen fluoride. The reaction proceeds as follows:
HgO+2HF→HgF2+H2O
This reaction is typically carried out under controlled conditions to ensure the complete conversion of mercury(II) oxide to mercury(II) fluoride .
Industrial Production Methods
In industrial settings, this compound can be produced through the fluorination of mercury(II) chloride:
HgCl2+F2→HgF2+Cl2
Alternatively, the compound can be synthesized by reacting mercury(II) oxide with fluorine gas:
2HgO+2F2→2HgF2+O2
These methods are employed to produce this compound on a larger scale for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Mercury(2+);fluoride;hydroxide undergoes several types of chemical reactions, including:
Oxidation: Mercury(II) can be oxidized to form mercury(II) oxide.
Reduction: Mercury(II) can be reduced to elemental mercury.
Substitution: Mercury(II) fluoride can undergo substitution reactions with other halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen fluoride, fluorine gas, and various halides. These reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include mercury(II) oxide, elemental mercury, and various mercury halides .
Applications De Recherche Scientifique
Mercury(2+);fluoride;hydroxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems and its use in biological assays.
Medicine: Studied for its potential therapeutic applications and its effects on human health.
Industry: Employed in industrial processes, including water purification and the production of other chemical compounds
Mécanisme D'action
The mechanism of action of mercury(2+);fluoride;hydroxide involves the interaction of mercury ions with various molecular targets. The compound can form complexes with other molecules, leading to changes in their chemical properties and reactivity. The pathways involved in these interactions are influenced by the specific conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to mercury(2+);fluoride;hydroxide include:
Mercury(II) chloride: HgCl₂
Mercury(II) bromide: HgBr₂
Mercury(II) iodide: HgI₂
Zinc fluoride: ZnF₂
Cadmium fluoride: CdF₂
Uniqueness
This compound is unique due to its specific combination of mercury, fluoride, and hydroxide ions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
28953-04-0 |
|---|---|
Formule moléculaire |
FHHgO |
Poids moléculaire |
236.597 |
Nom IUPAC |
mercury(2+);fluoride;hydroxide |
InChI |
InChI=1S/FH.Hg.H2O/h1H;;1H2/q;+2;/p-2 |
Clé InChI |
QIOVOKGVECOETI-UHFFFAOYSA-L |
SMILES |
[OH-].[F-].[Hg+2] |
Synonymes |
MgF2.HgO.H2O, Mercury fluoride hydroxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B590927.png)
![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)


![1h-Furo[2,3-g]indole](/img/structure/B590931.png)




